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Compound of Interest

Compound Name: N-Cyclohexylformamide

CAS No.: 766-93-8

Cat. No.: B146473 Get Quote

Part 1: Introduction & Chemical Utility
-Cyclohexylformamide (CAS: 766-93-8) serves as a strategic building block in medicinal
chemistry. Its utility stems from its dual reactivity profile:

Nucleophilic/Electrophilic Ambivalence: Under dehydrating conditions (

, Triphosgene), it converts to Cyclohexyl Isocyanide, a critical

synthon for Ugi and Passerini reactions.

Radical Precursor: Under oxidative or photoredox conditions, the formyl hydrogen (

kcal/mol) can be abstracted to generate a nucleophilic carbamoyl radical (

), which selectively alkylates electron-deficient heterocycles (Minisci-type reaction).

Part 2: The Isocyanide Route (Tetrazole Synthesis)
Principle
The most robust application of NCF is its conversion to cyclohexyl isocyanide, followed by an

Ugi-Azide Four-Component Reaction (UA-4CR). This pathway efficiently constructs 1,5-

disubstituted-1H-tetrazoles, a bioisostere for carboxylic acids in drug design (e.g., Valsartan

analogs).
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Figure 1: The "Gateway" pathway converting NCF to bioactive tetrazoles via isocyanide

intermediate.

Experimental Protocol: Synthesis of 1-Cyclohexyl-5-
substituted-tetrazoles
Step A: In-situ Generation of Cyclohexyl Isocyanide
Note: Isocyanides are volatile and foul-smelling. Perform all steps in a well-ventilated fume

hood.

Reagents:

-Cyclohexylformamide (1.0 equiv)

Phosphorus Oxychloride (

, 0.6 equiv)[1]

Triethylamine (

, 3.0 equiv)

Dichloromethane (DCM, anhydrous)

Procedure:

Dissolve

-Cyclohexylformamide (10 mmol) and

(30 mmol) in anhydrous DCM (20 mL) at 0°C.
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Add

(6 mmol) dropwise over 15 minutes. Maintain temperature < 5°C.

Stir at 0°C for 1 hour. The solution will turn a pale yellow/orange.

Quench: Carefully add saturated

solution (20 mL) at 0°C. Stir vigorously for 15 minutes.

Isolation: Separate the organic layer, wash with water and brine, and dry over

.

Checkpoint: The crude solution contains Cyclohexyl Isocyanide. It can be used directly in

Step B to minimize odor exposure, or distilled (bp 56-58°C @ 11 mmHg) for purity.

Step B: Ugi-Azide Cyclization
Reagents:

Crude Cyclohexyl Isocyanide solution (from Step A)

Benzaldehyde (1.0 equiv)

Aniline (1.0 equiv)

Trimethylsilyl Azide (

, 1.2 equiv)

Methanol (

)[2]

Procedure:

To a vial, add Benzaldehyde (10 mmol) and Aniline (10 mmol) in

(10 mL). Stir for 30 minutes to form the imine.
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Add the Cyclohexyl Isocyanide solution (10 mmol) and

(12 mmol).

Stir at room temperature for 24 hours. The reaction creates a diversity-oriented library of

tetrazoles.

Workup: Evaporate solvent. Redissolve residue in minimal DCM and purify via flash

chromatography (Hexane/EtOAc).

Typical Yields:

Component Yield Range Notes

| Cyclohexyl Isocyanide | 85-92% | High conversion via

method. | | Tetrazole Product | 70-85% | Steric bulk of cyclohexyl group stabilizes the Ugi
adduct. |

Part 3: The Radical Route (Direct Carbamoylation)
Principle
Modern photoredox catalysis allows NCF to act as a carbamoylation reagent. Under oxidative

conditions, the formyl hydrogen is abstracted, generating a radical that adds to protonated

heteroarenes (Minisci reaction). This avoids the use of toxic isocyanides and allows direct late-

stage functionalization of drug scaffolds (e.g., Quinolines, Pyridines).

Mechanism Diagram
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Figure 2: Radical mechanism for the direct installation of the N-cyclohexylcarbamoyl group.

Experimental Protocol: Minisci Carbamoylation of
Quinolines
Reagents:

Substrate: 4-Methylquinoline (1.0 equiv)

Reagent:

-Cyclohexylformamide (Solvent/Reagent excess, 10-20 equiv)

Oxidant: Ammonium Persulfate (
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, 2.0 equiv)

Acid: Trifluoroacetic acid (TFA, 1.0 equiv) - activates the heterocycle

Solvent:

/ Acetonitrile (1:1) or neat NCF.

Procedure:

Dissolve 4-Methylquinoline (0.5 mmol) in a mixture of NCF (2 mL) and

(0.5 mL).

Add TFA (0.5 mmol) to protonate the quinoline nitrogen (increases electrophilicity).

Add

(1.0 mmol).

Reaction: Heat to 70°C or irradiate with Blue LED (if using a photocatalyst like

) for 12 hours.

Workup: Dilute with saturated

(neutralize acid). Extract with EtOAc (

mL).

Purification: Silica gel chromatography (DCM/MeOH gradient).

Outcome: This reaction installs the

group at the electron-deficient C2 or C4 position of the heterocycle.

Part 4: References
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Organic Syntheses, Coll. Vol. 5, p. 300 (1973); Vol. 41, p. 13 (1961).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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